molecular formula C9H11FO2 B14022758 4-Fluoro-3-isopropoxyphenol

4-Fluoro-3-isopropoxyphenol

Cat. No.: B14022758
M. Wt: 170.18 g/mol
InChI Key: NREAQQUOZDPTJB-UHFFFAOYSA-N
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Description

4-Fluoro-3-isopropoxyphenol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a fluorine atom, and the hydrogen atom in the meta position is replaced by an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-isopropoxyphenol typically involves the introduction of the fluorine and isopropoxy groups onto a phenol ring. One common method is through the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluorine or isopropoxy groups under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: De-fluorinated or de-isopropoxylated phenols.

    Substitution: Phenolic derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-3-isopropoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-isopropoxyphenol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity.

Comparison with Similar Compounds

4-Fluoro-3-isopropoxyphenol can be compared with other similar compounds, such as:

    4-Fluoro-3-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-Fluoro-5-isopropoxyphenol: Similar structure but with the fluorine and isopropoxy groups in different positions.

    4-Fluoro-3-ethoxyphenol: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness: The unique combination of the fluorine and isopropoxy groups in this compound imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

4-fluoro-3-propan-2-yloxyphenol

InChI

InChI=1S/C9H11FO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,1-2H3

InChI Key

NREAQQUOZDPTJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)F

Origin of Product

United States

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